molecular formula C19H18N2O4S3 B2455329 (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide CAS No. 861427-79-4

(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

Cat. No. B2455329
CAS RN: 861427-79-4
M. Wt: 434.54
InChI Key: KHMLYTYTHFPVOR-SFQUDFHCSA-N
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Description

“(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide” is a benzenesulfonamide derivative . It has been studied for its potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition .


Synthesis Analysis

The synthesis of this compound involves the design of benzenesulfonamide derivatives containing a thiazol-4-one scaffold . The compound was prepared via an intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .


Chemical Reactions Analysis

The compound has been evaluated for its anti-proliferative activity against various cancer cell lines . Certain derivatives of the compound showed significant inhibitory effects against both cancer cell lines .

Scientific Research Applications

Blue Light Emitting Materials

The compound exhibits promising properties as a building block for blue light-emitting materials. Specifically, a derivative called BPPI (based on a phenanthro[9,10-d]imidazole group) has been synthesized. BPPI demonstrates excellent thermal stability, highly efficient fluorescence, and balanced carrier injection. In fact, a double-layered device based on BPPI outperforms a multi-layered one, emphasizing the compound’s potential for blue emission and carrier injection tuning .

Asymmetric Synthesis of (S)- and ®-1-(3-Methoxyphenyl)ethylamine

The compound can be used as a precursor for the synthesis of chiral amines. Researchers have developed a one-pot asymmetric reductive amination process using 3-methoxyacetophenone and (S)- or ®-α-methylbenzylamine. This method yields (S)- or ®-1-(3-methoxyphenyl)ethylamine with high yield and diastereomeric excess .

Radical Structure-to-Magnetism Correlation

Another intriguing application involves the compound 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl . This Blatter radical has a unique structure-to-magnetism correlation due to the nearly orthogonal 2-methoxyphenyl group. The disruption of typical π-stacked molecular columns in organic radicals makes it an interesting candidate for further investigation .

Bioreactor Production of (-)MPGM

The compound has relevance in bioreactor processes. For instance, an emulsion bioreactor has been proposed for the production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester ([-]MPGM) from a racemic mixture ([±]MPGM). The lipase from Serratia marcescens is employed, and kinetics of hydrolyzing reactions are studied for industrial applications .

Mechanism of Action

The compound works by inhibiting carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . This selective inhibition can be a useful target for discovering novel antiproliferative agents .

Future Directions

The compound and its derivatives have shown promise in their anticancer and antimicrobial properties . Future research could focus on further exploring these properties and potentially developing them into effective therapeutic agents.

properties

IUPAC Name

4-[2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S3/c1-25-15-4-2-3-14(11-15)12-17-18(22)21(19(26)27-17)10-9-13-5-7-16(8-6-13)28(20,23)24/h2-8,11-12H,9-10H2,1H3,(H2,20,23,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMLYTYTHFPVOR-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

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